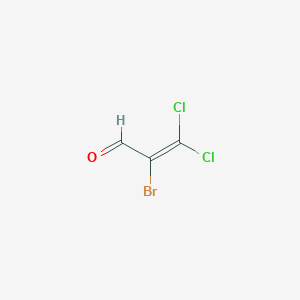
2-Propenal, 2-bromo-3,3-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 2-bromo-3,3-dichloro- is an organic compound with the molecular formula C3H2BrCl2O. It is a derivative of propenal (acrolein) where the hydrogen atoms on the second carbon are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-bromo-3,3-dichloro- typically involves the halogenation of propenal. One common method is the addition of bromine and chlorine to propenal under controlled conditions. The reaction is usually carried out in the presence of a solvent like dichloromethane at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 2-bromo-3,3-dichloro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the continuous addition of bromine and chlorine to a stream of propenal, with careful monitoring of temperature and pressure to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 2-bromo-3,3-dichloro- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or other halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted propenal derivatives.
Scientific Research Applications
2-Propenal, 2-bromo-3,3-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Propenal, 2-bromo-3,3-dichloro- exerts its effects involves its high reactivity due to the presence of both bromine and chlorine atoms. These halogens make the compound highly electrophilic, allowing it to readily participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific application, but generally, it acts by forming covalent bonds with nucleophiles in the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dichloroaniline: Another halogenated compound with similar reactivity.
2-Bromo-3-phenylpropenal: A compound with a similar structure but with a phenyl group instead of chlorine atoms.
2-Bromo-3-chloropropiophenone: A related compound used in organic synthesis.
Uniqueness
2-Propenal, 2-bromo-3,3-dichloro- is unique due to the presence of both bromine and chlorine atoms on the same carbon, which imparts distinct reactivity patterns compared to other halogenated compounds. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
36154-98-0 |
|---|---|
Molecular Formula |
C3HBrCl2O |
Molecular Weight |
203.85 g/mol |
IUPAC Name |
2-bromo-3,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3HBrCl2O/c4-2(1-7)3(5)6/h1H |
InChI Key |
IHLJGENVBXYXQP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=C(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















